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Compound of Interest

Compound Name: JAK2-IN-10

cat. No.: B12366677

For: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical structure, properties, and
biological context of JAK2-IN-10, a potent inhibitor of the JAK2 V617F mutant.

Core Chemical Properties

JAK2-IN-10 is a tricyclic urea compound identified as a potent inhibitor of the JAK2 V617F
mutant, a key driver in many myeloproliferative neoplasms.[1] While specific experimental data
for properties such as solubility, pKa, and LogP are not extensively available in public literature,
the fundamental chemical information is summarized below.

Property Value Source
Molecular Formula C33H33D3FNoO2 MedChemExpress
Molecular Weight 612.71 g/mol MedChemExpress
CAS Number 3035735-18-0 MedChemExpress
Description A potent JAK2 V617F inhibitor.  [1]
Biological Activity ICs0 <10 nM for JAK2 V617F [1]

Structure:

l#.JAK2-IN-10 Chemical Structure
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Biological Context: The JAKISTAT Signaling
Pathway

Janus kinases (JAKSs) are a family of intracellular, non-receptor tyrosine kinases that are critical
in cytokine signaling. The JAK/STAT pathway transduces signals from extracellular cytokines
and growth factors to the nucleus, regulating gene expression involved in immunity,
hematopoiesis, and inflammation.

The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated
JAKSs into close proximity. This allows for the trans-phosphorylation and activation of the JAKSs.
Activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating
docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited
STATs are subsequently phosphorylated by the JAKSs, leading to their dimerization and
translocation to the nucleus, where they act as transcription factors.

The V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation,
causing uncontrolled cell proliferation independent of cytokine stimulation. JAK2-IN-10
specifically targets this mutated form of the enzyme.
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A diagram of the JAK/STAT signaling pathway and the inhibitory action of JAK2-IN-10.

Experimental Protocols
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The following is a representative protocol for determining the in vitro inhibitory activity of JAK2-
IN-10 against JAK2 V617F. This protocol is based on general kinase assay principles and
should be optimized for specific laboratory conditions.

Objective: To determine the ICso value of JAK2-IN-10 for the inhibition of JAK2 V617F kinase
activity.

Materials:

e Recombinant human JAK2 V617F enzyme

o Kinase substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

o ATP (Adenosine triphosphate)

o JAK2-IN-10 (dissolved in DMSO)

o Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

o Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or a phosphotyrosine-
specific antibody for ELISA)

o 384-well assay plates

» Plate reader capable of luminescence or absorbance measurement

Procedure:

e Compound Preparation:

o Prepare a serial dilution of JAK2-IN-10 in DMSO. A typical starting concentration might be
1 mM, with 1:3 or 1:5 serial dilutions.

o Further dilute the compound solutions in the kinase assay buffer to the desired final
concentrations. Ensure the final DMSO concentration in the assay is consistent across all
wells and typically does not exceed 1%.
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e Enzyme and Substrate Preparation:

o Dilute the recombinant JAK2 V617F enzyme and the kinase substrate to their optimal
concentrations in the kinase assay buffer. These concentrations should be predetermined
through enzyme titration and substrate kinetics experiments.

e Assay Reaction:

o Add the diluted JAK2-IN-10 solutions to the wells of the 384-well plate. Include control
wells with DMSO only (no inhibitor) and wells with no enzyme (background).

o Add the diluted JAK2 V617F enzyme to all wells except the background control.

o Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to
allow the inhibitor to bind to the enzyme.

o Initiate the kinase reaction by adding the ATP and substrate mixture to all wells. The final
ATP concentration should be close to the Km for ATP of the JAK2 V617F enzyme to
ensure sensitive detection of ATP-competitive inhibitors.

o Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature
(e.g., 30°C).

e Detection:

o Stop the kinase reaction and measure the kinase activity using a suitable detection
method.

» For ADP-Glo™: Follow the manufacturer's instructions to measure the amount of ADP
produced, which is proportional to the kinase activity. This involves adding the ADP-
Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase
detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a
luciferase reaction.

» For ELISA: Stop the reaction and transfer the contents to an ELISA plate pre-coated
with the substrate. Detect the phosphorylated substrate using a phosphotyrosine-
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specific antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate for the
enzyme.

o Data Analysis:
o Subtract the background signal from all wells.

o Normalize the data by setting the "no inhibitor" control as 100% activity and the "no
enzyme" control as 0% activity.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

o Fit the data to a four-parameter logistic equation to determine the 1Cso value.
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A generalized workflow for an in vitro kinase inhibition assay.

© 2025 BenchChem. All rights reserved.

6/7

Tech Support


https://www.benchchem.com/product/b12366677?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. US20220064165A1 - Tricyclic urea compounds as jak2 v617f inhibitors - Google Patents
[patents.google.com]

» To cite this document: BenchChem. [JAK2-IN-10: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366677#jak2-in-10-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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